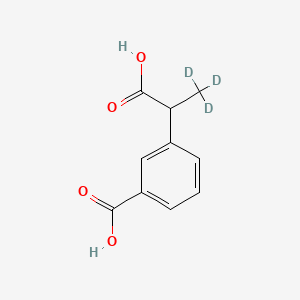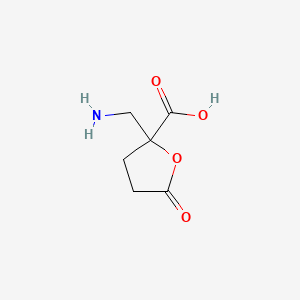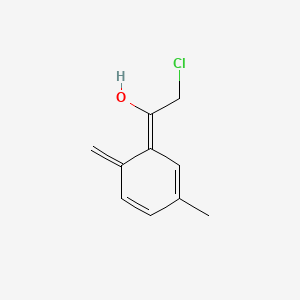![molecular formula C16H19N3O5S B588906 2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid CAS No. 1323247-65-9](/img/structure/B588906.png)
2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a carboxy group (-COOH), and a thiazine ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazine ring suggests that part of the molecule is cyclic. The amino and carboxy groups are likely to be on the outside of the molecule, available for reactions .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions due to the presence of its functional groups. For example, the amino group could participate in reactions with acids to form amides . The carboxy group could react with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility in water would be influenced by the presence of polar functional groups like the amino and carboxy groups .科学的研究の応用
2−[1−Amino−2−[benzyl(carboxy)amino]−2−oxoethyl]−5−methyl−3,6−dihydro−2H−1,3−thiazine−4−carboxylicacid2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid2−[1−Amino−2−[benzyl(carboxy)amino]−2−oxoethyl]−5−methyl−3,6−dihydro−2H−1,3−thiazine−4−carboxylicacid
, focusing on six distinct applications:Ultrasensitive Detection in Pharmaceutical Formulations
Cephalexin Diketopiperazine Monoacid is utilized in the development of electrochemical sensors for the ultrasensitive detection of cephalexin in pharmaceutical formulations . This application is crucial for ensuring the correct dosage and preventing antibiotic resistance.
Thermal Decomposition Kinetics
The compound is used in thermogravimetric studies to understand the thermal decomposition kinetics of cephalexin, which is important for assessing its stability under various storage and usage conditions .
Synthesis of Metabolic Cyclic Dipeptides
It serves as a building block in the synthesis of indole 2,5-diketopiperazines (DKPs), which are metabolic cyclic dipeptides with a range of biological activities . These compounds are significant for their potential therapeutic applications.
Stability Studies of Carboxyl Protecting Groups
In organic synthesis, protecting groups are essential for the temporary modification of functional groups. Cephalexin Diketopiperazine Monoacid is studied for its stability as a carboxyl protecting group under various conditions .
Nucleophilic Substitution Reactions
The benzyl(carboxy)amino group in the compound is reactive in nucleophilic substitution reactions. This property is exploited in synthetic chemistry to modify the compound or create new compounds with desired functionalities .
Peptide Synthesis
The compound’s structure contains functional groups that are useful in peptide synthesis. It can act as an intermediate or a protecting group, contributing to the synthesis of complex peptides .
作用機序
Target of Action
Cephalexin Diketopiperazine Monoacid, also known as “2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid”, primarily targets the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall .
Mode of Action
Cephalexin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .
Biochemical Pathways
The primary biochemical pathway affected by Cephalexin is the peptidoglycan synthesis pathway . By inhibiting this pathway, Cephalexin prevents the formation of a complete and functional bacterial cell wall, leading to the lysis and death of the bacteria .
Pharmacokinetics
Cephalexin exhibits rapid absorption (90%), with peak serum concentrations reached approximately 1 hour after administration . It is widely distributed into most body tissues and fluids, including the gallbladder, liver, kidneys, bone, sputum, bile, and pleural and synovial fluids . Its penetration into the cerebrospinal fluid (csf) is poor . The drug is primarily excreted in the urine (>90% as unchanged drug) within 8 hours . The half-life of elimination varies with age and renal function, ranging from 0.5 to 1.2 hours in adults, and can be prolonged with renal impairment .
Result of Action
The primary result of Cephalexin’s action is the inhibition of bacterial growth . By inhibiting the synthesis of the bacterial cell wall, Cephalexin causes the bacteria to become unstable and eventually lyse . This makes it effective in treating a variety of bacterial infections, including respiratory tract infections, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections .
Action Environment
The action of Cephalexin can be influenced by various environmental factors. For instance, it has been found to be generally stable when exposed to temperatures up to 60°C, ultraviolet light or visible light in the 300–800 nm wavelength range, and 75% relative humidity . Under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin showed degradation susceptibility . Therefore, the storage and administration conditions of Cephalexin should be carefully controlled to ensure its efficacy and stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-9-8-25-13(18-12(9)15(21)22)11(17)14(20)19(16(23)24)7-10-5-3-2-4-6-10/h2-6,11,13,18H,7-8,17H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOCCWUTLCSGHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(SC1)C(C(=O)N(CC2=CC=CC=C2)C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Prop-1-en-2-yl)amino]cyclopropane-1-carboxylic acid](/img/structure/B588833.png)
![2-{[(Dimethoxymethyl)silyl]oxy}-3-[3-(trimethoxysilyl)propoxy]-N-[3-(trimethoxysilyl)propyl]propan-1-amine](/img/structure/B588836.png)


![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B588843.png)
![3,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B588845.png)